

Spectroscopic Profile of 2-Amino-4-(4-pyridyl)-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-(4-pyridyl)-thiazole

Cat. No.: B124373

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the synthetic intermediate, **2-Amino-4-(4-pyridyl)-thiazole** (IUPAC Name: 4-(Pyridin-4-yl)thiazol-2-amine). The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural integrity of **2-Amino-4-(4-pyridyl)-thiazole** is confirmed through various spectroscopic techniques. The data is summarized below for ease of reference.

Table 1: ^1H NMR Spectroscopic Data for 2-Amino-4-(4-pyridyl)-thiazole

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Coupling Constant (J) Hz
8.90	s	1H	H-pyridyl	-
8.52	d br	1H	H-pyridyl	-
7.89	d	1H	H-pyridyl	7.20
7.63	s	1H	H-pyridyl	-
7.46-7.31	t br	3H	NH ₂ and H-thiazole	-

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: FT-IR Spectroscopic Data for 2-Amino-4-(4-pyridyl)-thiazole

Wavenumber (ν _{max}) cm ⁻¹	Assignment
3428	N-H stretch (NH ₂)
1633, 1612	C=N stretch
1580, 1340, 1291	C=C stretch (aromatic)
1025	C-N stretch
811	S-C=N bend
703	C-H bend (aromatic)

Sample Preparation: KBr disc

Table 3: Mass Spectrometry Data for 2-Amino-4-(4-pyridyl)-thiazole

Ion	Predicted m/z
[M+H] ⁺	178.04335
[M+Na] ⁺	200.02529
[M-H] ⁻	176.02879
[M] ⁺	177.03552

Note: Experimental ¹³C NMR and mass spectrometry data for this specific compound were not available in the reviewed literature. The mass spectrometry data presented is predicted.

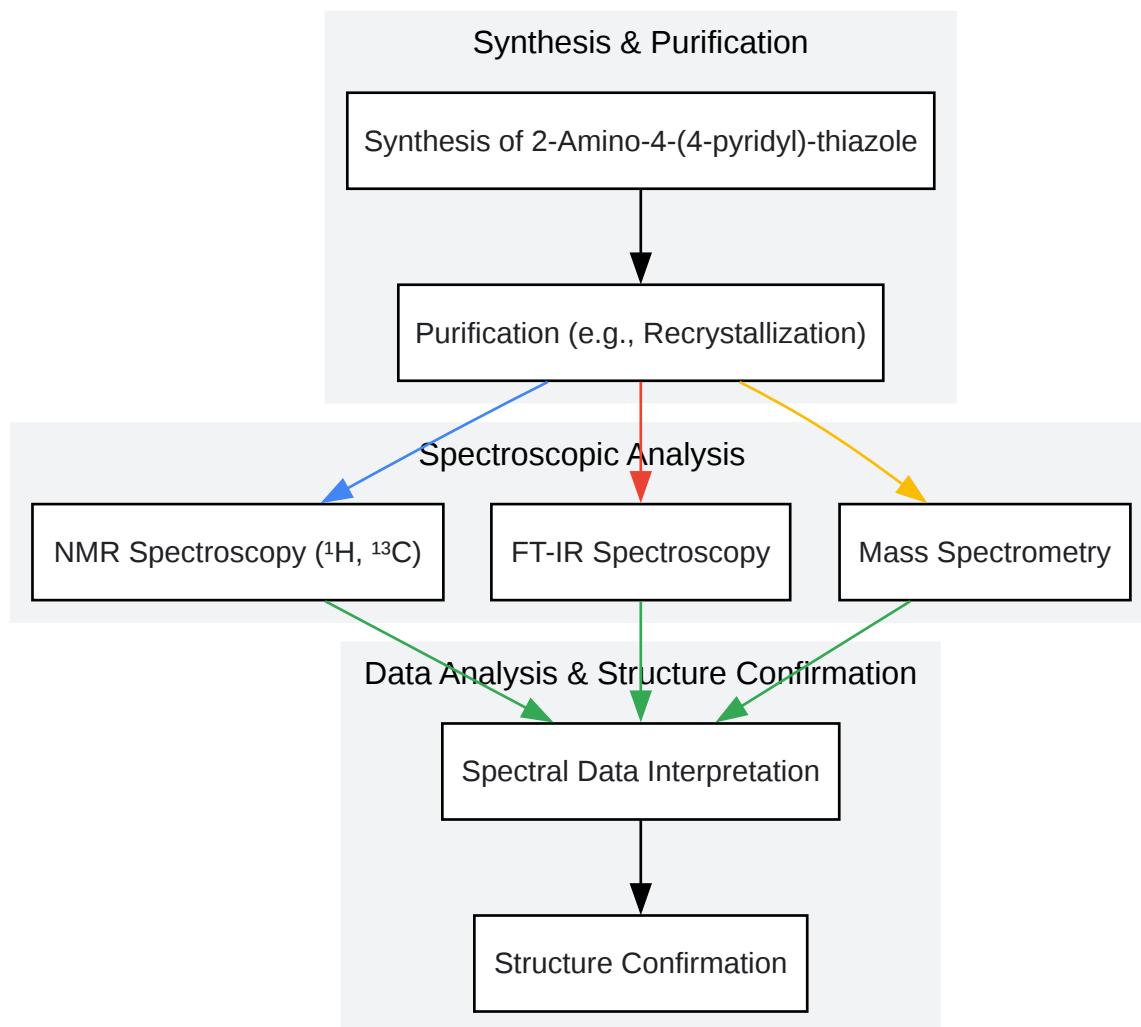
Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy


The FT-IR spectrum was obtained using a KBr disc method. The solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

While experimental mass spectra were not found, mass analysis is typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI). The predicted data suggests the expected mass-to-charge ratios for various adducts of the parent molecule.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a synthesized compound like **2-Amino-4-(4-pyridyl)-thiazole** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-(4-pyridyl)-thiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124373#spectroscopic-data-for-2-amino-4-4-pyridyl-thiazole-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com